1-(Chloromethyl)-2-methyl-4-nitrobenzene
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Overview
Description
1-(Chloromethyl)-2-methyl-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloromethyl group (-CH2Cl), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring
Scientific Research Applications
1-(Chloromethyl)-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-methyl-4-nitrobenzene typically involves the chloromethylation of 2-methyl-4-nitrobenzene. This process can be achieved through the Blanc reaction, which involves the reaction of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods: In industrial settings, the chloromethylation process can be optimized by using more efficient catalysts and reaction conditions. For example, the use of zinc iodide (ZnI2) as a catalyst in the presence of chlorosulfonic acid and dimethoxymethane in dichloromethane (CH2Cl2) has been reported to afford high yields of chloromethyl derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or iron powder (Fe) in hydrochloric acid (HCl) are typical reducing conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is a common oxidizing agent.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 1-(Aminomethyl)-2-methyl-4-nitrobenzene.
Oxidation: 1-(Chloromethyl)-2-carboxy-4-nitrobenzene.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-methyl-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-(Chloromethyl)-4-nitrobenzene: Lacks the methyl group, making it less sterically hindered.
2-Chloromethyl-4-nitrotoluene: Similar structure but with different substitution patterns.
1-(Bromomethyl)-2-methyl-4-nitrobenzene: Similar but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: 1-(Chloromethyl)-2-methyl-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring influences its chemical behavior and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(chloromethyl)-2-methyl-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPLKRIDNNZNIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112299-39-5 |
Source
|
Record name | 1-(chloromethyl)-2-methyl-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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